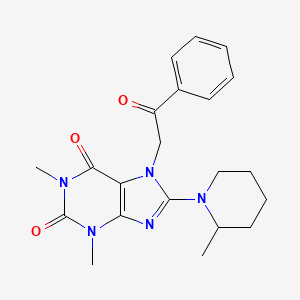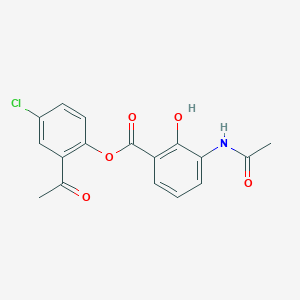
1,3-dimethyl-8-(2-methylpiperidin-1-yl)-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is known for its diverse biological activities and potential therapeutic applications. It is characterized by the presence of a purine core structure, which is substituted with various functional groups, including a methylpiperidine moiety and a phenylethyl ketone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine or its derivatives with appropriate aldehydes or ketones.
Introduction of the Methylpiperidine Moiety: The methylpiperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the purine core.
Attachment of the Phenylethyl Ketone Group: The phenylethyl ketone group can be attached through Friedel-Crafts acylation reactions, using phenylacetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors, such as neurotransmitter receptors in the nervous system.
Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine core structure but different substituents.
Theophylline: Used in the treatment of respiratory diseases, also a purine derivative with distinct functional groups.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
The uniqueness of 1,3-DIMETHYL-8-(2-METHYLPIPERIDIN-1-YL)-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer unique biological and chemical properties.
Propiedades
Fórmula molecular |
C21H25N5O3 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-(2-methylpiperidin-1-yl)-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C21H25N5O3/c1-14-9-7-8-12-25(14)20-22-18-17(19(28)24(3)21(29)23(18)2)26(20)13-16(27)15-10-5-4-6-11-15/h4-6,10-11,14H,7-9,12-13H2,1-3H3 |
Clave InChI |
GTEPTPQHKXDODH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B15006779.png)

![2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide](/img/structure/B15006788.png)
![1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]](/img/structure/B15006802.png)
![ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate](/img/structure/B15006814.png)

![5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium](/img/structure/B15006823.png)
![3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15006836.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3-bromo-4-methylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15006846.png)
![2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)
![1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006854.png)
![3-[4-(Adamantan-1-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B15006867.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)
